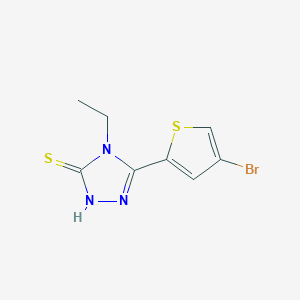

5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S2/c1-2-12-7(10-11-8(12)13)6-3-5(9)4-14-6/h3-4H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSFARCSOKIDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

Scientific Research Applications

5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, potentially inhibiting their activity. This is often mediated through the formation of covalent bonds with thiol groups in proteins or through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticandidal and Antimicrobial Activity

- Benzimidazole-Triazole Hybrids (e.g., 5a–5ad): Compounds like 5-(4-((5(6)-substituted-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol () exhibit anticandidal activity due to the benzimidazole moiety enhancing interactions with fungal enzymes. The 4-ethyl group in these analogs improves lipophilicity, aiding membrane penetration.

- Thiophene-Containing Triazoles : In -substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles demonstrate moderate antimicrobial activity. The bromothiophene group in the target compound could enhance halogen bonding with microbial proteins, similar to bromobenzyl derivatives, but its direct antimicrobial efficacy remains untested .

Anticoccidial Activity

- 4,5-Diphenyl-1,2,4-Triazole-3-Thiol (Compound 2): This analog () inhibits α-glucosidase in Eimeria stiedae-infected rabbits, with an efficacy comparable to toltrazuril.

Electrochemical and Antioxidant Properties

Corrosion Inhibition

- 5-(3-Pyridyl)-4H-1,2,4-Triazole-3-Thiol : Acts as a corrosion inhibitor for aluminum alloys in acidic media (). The target compound’s bromothiophene may enhance adsorption on metal surfaces through π-electron interactions, though its performance relative to pyridyl analogs requires experimental validation .

Biological Activity

5-(4-Bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₈H₈BrN₃S₂

- Molecular Weight : 290.20 g/mol

- CAS Number : 828276-13-7

Biological Activity

The biological activity of this compound has been studied primarily in the context of its antifungal and antibacterial properties.

Antifungal Activity

Research has indicated that this compound exhibits potent antifungal activity against various fungal strains. For instance, studies have demonstrated its effectiveness against:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Trichophyton rubrum | 32 µg/mL |

These results suggest that the compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Antibacterial Activity

In addition to its antifungal properties, the compound has shown antibacterial effects against several Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of protein synthesis.

Case Study 1: Antifungal Efficacy in Clinical Isolates

A study conducted on clinical isolates of Candida albicans showed that treatment with this compound resulted in a significant reduction in fungal load compared to control groups. The study highlighted the compound's potential as a therapeutic agent for treating invasive candidiasis.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation assessed the synergistic effects of this compound when combined with traditional antifungal agents like fluconazole. Results indicated enhanced efficacy against resistant strains of Candida, suggesting that this compound could be used to overcome resistance mechanisms in clinical settings.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, including this compound. The presence of the bromothiophenyl group has been associated with increased bioactivity due to enhanced lipophilicity and better interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols:

- Key steps : Acylation of thiophene derivatives, hydrazinolysis, nucleophilic addition of isothiocyanates, and alkaline cyclization .

- Optimization strategies :

- Use methanol or propan-2-ol as solvents for alkylation reactions to achieve higher yields (~80–86%) .

- Purify intermediates via silica gel column chromatography with gradients like hexane:ethyl acetate (75:25 v/v) .

- Confirm reaction completion using TLC and HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

- Structural confirmation :

- Purity assessment :

- HPLC-DAD/MS : Ensure >95% purity and validate molecular ions (e.g., [M+H]+ at m/z 308–330) .

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial assays :

- Use broth microdilution (CLSI guidelines) to determine MICs against Staphylococcus aureus or Candida albicans .

- Test pH-dependent activity (e.g., pH 6.5 vs. 7.1) to mimic physiological conditions .

- Enzyme inhibition :

- Evaluate COX-2 or lanosterol 14α-demethylase inhibition via fluorometric assays .

Advanced Research Questions

Q. How can molecular docking guide the study of this compound’s mechanism of action?

- Protocol :

- Use AutoDock Vina to dock the compound into target proteins (e.g., anaplastic lymphoma kinase [PDB:2XP2] or COX-2 [PDB:3LN1]) .

- Analyze binding affinities (∆G ≤ −7 kcal/mol suggests strong interactions) and hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- Validation : Compare docking results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies address contradictory bioactivity data across studies?

- Potential causes : Variability in bacterial strains, assay conditions (e.g., nutrient media pH), or compound purity .

- Resolution :

- Standardize protocols (e.g., CLSI guidelines) and use reference strains (e.g., M. bovis ATCC 35743) .

- Replicate studies with HPLC-verified compounds (>98% purity) .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Modifications :

- Introduce electron-withdrawing groups (e.g., –NO₂) to the thiophene ring to boost antifungal activity .

- Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve kinase inhibition .

- Testing : Synthesize analogs via nucleophilic substitution (e.g., using bromoalkanes) and compare MICs .

Q. What computational methods predict electronic and optical properties?

Q. How can derivatization strategies expand applications in material science?

- Functionalization :

- Oxidize the thiol group to disulfides for polymer crosslinking .

- Synthesize metal complexes (e.g., with Cu²⁺) to study conductivity or catalytic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.